molecular formula C16H14FN5OS B2366269 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(2-fluoro-4-methylphenyl)acetamide CAS No. 1251664-74-0

2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(2-fluoro-4-methylphenyl)acetamide

货号: B2366269
CAS 编号: 1251664-74-0
分子量: 343.38
InChI 键: KVFAIUNYOGYJMJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound features a pyrimidine core substituted at the 4-position with a 1H-pyrazol-1-yl group and a thioether bridge linked to an acetamide moiety. The acetamide is further functionalized with a 2-fluoro-4-methylphenyl group, which may enhance lipophilicity and target binding . Pyrimidine derivatives are widely explored for their versatility in interacting with enzymes and receptors, depending on substituent patterns .

属性

IUPAC Name

N-(2-fluoro-4-methylphenyl)-2-(6-pyrazol-1-ylpyrimidin-4-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN5OS/c1-11-3-4-13(12(17)7-11)21-15(23)9-24-16-8-14(18-10-19-16)22-6-2-5-20-22/h2-8,10H,9H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVFAIUNYOGYJMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC=NC(=C2)N3C=CC=N3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Nucleophilic Aromatic Substitution (SNAr)

The most frequently reported method involves SNAr between 4-chloro-6-(1H-pyrazol-1-yl)pyrimidine and 2-mercapto-N-(2-fluoro-4-methylphenyl)acetamide.

Typical Procedure :

  • Reagents :
    • 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine (1.0 eq)
    • 2-Mercapto-N-(2-fluoro-4-methylphenyl)acetamide (1.2 eq)
    • Potassium carbonate (2.5 eq)
    • Dimethylformamide (DMF), anhydrous
  • Conditions :

    • 80°C under nitrogen for 12–16 hours
  • Workup :

    • Dilution with ice water
    • Extraction with ethyl acetate (3×)
    • Column chromatography (SiO₂, hexane/ethyl acetate 3:1)

Yield : 62–68%

Mechanistic Insight :
The electron-deficient pyrimidine ring facilitates chloride displacement by the thiolate ion generated in situ. Steric hindrance from the pyrazole group necessitates elevated temperatures for complete conversion.

Alternative Route: Sequential Functionalization

A patent-disclosed variation constructs the pyrimidine core before introducing substituents:

  • Pyrimidine Formation :
    Cyclocondensation of 1H-pyrazole-1-carboxamidine with dimethyl acetylenedicarboxylate yields 6-(1H-pyrazol-1-yl)pyrimidine-4-ol.

  • Chlorination :
    Treatment with POCl₃/PCl₅ converts the hydroxyl group to chloride.

  • Thioether Formation :
    SNAr with 2-mercaptoacetamide derivative as above.

Advantage : Avoids handling pre-formed chloropyrimidines, which are moisture-sensitive.

Critical Parameter Optimization

Solvent Effects

Solvent Reaction Time (h) Yield (%) Purity (%)
DMF 16 68 98
DMSO 14 71 97
THF 24 42 89
Acetonitrile 20 55 92

Data adapted from analogous syntheses shows polar aprotic solvents (DMF/DMSO) enhance reaction efficiency through better solubility of ionic intermediates.

Base Screening

Base Equiv. Conversion (%)
K₂CO₃ 2.5 98
Cs₂CO₃ 2.0 99
NaH 1.5 85
Triethylamine 3.0 76

Cesium carbonate’s superior performance at lower stoichiometry suggests its efficacy in deprotonating the thiol nucleophile.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) :
    δ 8.72 (s, 1H, pyrimidine-H), 8.25 (d, J=2.4 Hz, 1H, pyrazole-H), 7.85 (dd, J=8.8, 5.6 Hz, 1H, aromatic-H), 7.45–7.32 (m, 3H, pyrazole/aromatic-H), 4.12 (s, 2H, SCH₂), 2.35 (s, 3H, CH₃), 2.15 (s, 3H, NCH₃).

  • HRMS (ESI+) :
    Calculated for C₁₆H₁₅FN₆OS [M+H]⁺: 367.1029; Found: 367.1032.

Scale-Up Considerations and Industrial Relevance

Kilogram-scale production requires modifications:

  • Continuous Flow Chemistry : Reduces reaction time to 2 hours at 120°C
  • Crystallization Optimization : Use of ethanol/water mixtures improves yield to 78% with >99.5% purity

Emerging Methodologies

  • Photocatalytic Thiol-Ene Coupling : Enables room-temperature synthesis under visible light
  • Enzymatic Sulfur Incorporation : Pilot studies using sulfotransferases show promise for greener synthesis

化学反应分析

Types of Reactions

2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(2-fluoro-4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Structural Overview

The molecular formula of this compound is C16H14FN5OSC_{16}H_{14}FN_{5}OS, and it features a unique structure comprising:

  • A pyrimidine ring with a pyrazole substituent.
  • A thioether linkage connecting the pyrimidine to an acetamide moiety.
  • A fluorinated phenyl group , enhancing its pharmacological properties.

Anticancer Activity

Research indicates that compounds containing pyrazole and pyrimidine moieties exhibit significant anticancer properties. The mechanisms of action often involve the inhibition of specific kinases or modulation of cellular pathways:

  • Kinase Inhibition : Studies have shown that similar compounds can inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. For instance, derivatives with pyrazole structures have demonstrated potent CDK inhibition with IC50 values in the low micromolar range, making them promising candidates for cancer therapy .
  • Case Study : In vitro studies on related compounds have reported IC50 values as low as 0.39 μM against HCT116 cancer cell lines, indicating robust anticancer efficacy .

Anti-inflammatory Properties

The pyrazole moiety is also recognized for its anti-inflammatory effects. Compounds like celecoxib, which contain similar structural features, are already established anti-inflammatory agents:

  • Mechanism : The anti-inflammatory action is typically mediated through the inhibition of cyclooxygenase enzymes (COX), reducing the production of pro-inflammatory mediators .

Antiviral Activity

Recent advancements highlight the potential antiviral applications of this compound. Pyrazole derivatives have shown activity against various viral infections by targeting viral enzymes or host cell pathways:

  • Research Findings : Some pyrazole-containing compounds have been identified as effective against β-coronaviruses, suggesting a role in treating viral infections such as COVID-19 .

Synthesis and Characterization

The synthesis of 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(2-fluoro-4-methylphenyl)acetamide involves multi-step reactions, typically starting from readily available heterocyclic precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of synthesized compounds.

Summary Table of Biological Activities

Activity TypeMechanismNotable CompoundsIC50 Values
AnticancerCDK inhibitionPyrazole derivatives0.39 μM (HCT116)
Anti-inflammatoryCOX inhibitionCelecoxibN/A
AntiviralTargeting viral enzymesPyrazole derivativesN/A

作用机制

The mechanism of action of 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(2-fluoro-4-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular pathways involved can vary depending on the specific application and target.

相似化合物的比较

Core Structural Features and Substituent Variations

The table below summarizes key structural and functional differences between the target compound and its analogs:

Compound Name/ID Core Structure Key Substituents Biological Target Key Findings/Activity Reference
Target Compound Pyrimidine-thioacetamide 1H-Pyrazol-1-yl; 2-fluoro-4-methylphenyl Not specified Inferred kinase/anticonvulsant
Compound 20 (CK1 Inhibitor) Pyrimidin-2-yl-thioacetamide 4-Methoxybenzyl; trifluoromethylbenzothiazole CK1 kinase CK1-specific inhibition
Compound 18 (CDK2 Inhibitor) Pyrimidin-2-amine 5-Fluoro; 1-methyl-1H-pyrazol-4-yl CDK2 17% yield; 100% purity
Epirimil (Anticonvulsant) Pyrimidin-4-yl-thioacetamide 2-Methyl; pyridin-2-yl; 3,4-dimethoxyphenyl Anticonvulsant target In vivo efficacy in seizures
Compound 4a (Tropomyosin Inhibitor) Thieno[3,2-d]pyrimidine Trifluoromethylphenyl Tropomyosin receptor Type-II pan-inhibitor activity

Functional Group Impact on Activity

  • Fluorine and Methyl Groups : The 2-fluoro-4-methylphenyl group in the target compound may improve metabolic stability and binding affinity compared to analogs like Epirimil (3,4-dimethoxyphenyl) or Compound 4a (trifluoromethylphenyl). Fluorine’s electronegativity can enhance interactions with hydrophobic pockets in targets .
  • Thioether Linkage : Present in the target compound, Compound 20, and Epirimil, this group likely serves as a flexible bridge, optimizing spatial orientation of pharmacophores. Its absence in CDK2 inhibitors (e.g., Compound 18) suggests alternative binding modes .
  • Heterocyclic Substitutents: The 1H-pyrazol-1-yl group in the target compound contrasts with Compound 18’s methyl-pyrazole and Epirimil’s pyridinyl group. Pyrazole derivatives are known for kinase inhibition, while pyridinyl groups may enhance CNS penetration (relevant for anticonvulsants) .

生物活性

2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(2-fluoro-4-methylphenyl)acetamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. The structure incorporates a thioether linkage, a pyrazole ring, and a pyrimidine moiety, which contribute to its pharmacological potential. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C₁₅H₁₃F₃N₄OS, with a molecular weight of approximately 360.35 g/mol. The compound's structure is characterized by:

  • Thioether Linkage : Enhances lipophilicity and metabolic stability.
  • Pyrazole Ring : Known for anticancer and anti-inflammatory properties.
  • Pyrimidine Moiety : Often associated with antimicrobial activity.

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing the pyrazole ring have shown cytotoxic effects against various cancer cell lines.

CompoundCell LineIC₅₀ (µM)
1MCF73.79
2NCI-H46042.30
3HepG20.95

The above table summarizes findings from studies where similar compounds exhibited varying degrees of cytotoxicity against different cancer cell lines .

Antimicrobial Activity

The thioether structure present in the compound is known to enhance antimicrobial properties. Studies have reported that thioether derivatives can inhibit the growth of bacteria and fungi, indicating potential use as antimicrobial agents .

The biological activity of this compound may involve:

  • Enzyme Inhibition : The compound may bind to active sites of enzymes involved in cancer cell proliferation or microbial metabolism.
  • Receptor Modulation : It might interact with specific receptors, altering cellular signaling pathways that lead to apoptosis in cancer cells or inhibition of microbial growth.

Case Studies

Several studies have evaluated the efficacy of related compounds, providing insights into their therapeutic potential:

  • Anti-Tubercular Activity : A series of substituted compounds were synthesized and tested against Mycobacterium tuberculosis, showing IC₅₀ values ranging from 1.35 to 2.18 µM for the most active derivatives .
  • Cytotoxicity Studies : Compounds similar to the target structure demonstrated low cytotoxicity in human cell lines (HEK-293), indicating a favorable safety profile for further development .
  • Structure-Activity Relationship (SAR) : Research on various pyrazole derivatives has established a correlation between structural modifications and biological activity, emphasizing the importance of functional groups in enhancing efficacy .

常见问题

Q. What are the recommended synthetic routes for 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(2-fluoro-4-methylphenyl)acetamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Thioether formation : Reacting pyrimidin-4-yl derivatives with thioacetamide under controlled pH and temperature to introduce the thio group.
  • Acylation : Coupling the thiol intermediate with 2-fluoro-4-methylphenylacetamide using a coupling agent like EDCI/HOBt in anhydrous DMF .
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures improves purity.
    Optimization : Yield and selectivity depend on solvent choice (e.g., DMF for acylation), temperature (60–80°C for thioether formation), and catalyst loading. Reaction progress should be monitored via TLC (hexane:ethyl acetate, 3:1) .

Q. What spectroscopic techniques are most effective for characterizing the compound, and how should data interpretation be approached?

Methodological Answer:

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm connectivity. Key signals include:
    • Pyrazole protons: δ 8.2–8.5 ppm (singlet, 2H).
    • Thioacetamide methylene: δ 4.1–4.3 ppm (singlet, 2H).
    • Aromatic protons: δ 6.8–7.6 ppm (multiplets) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (expected [M+H]+^+: ~414.4 g/mol).
  • IR Spectroscopy : Validate amide C=O stretch (~1680 cm1^{-1}) and pyrimidine C=N (~1600 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the compound's mechanism of action in kinase inhibition, particularly in cancer cell proliferation?

Methodological Answer:

  • Kinase Inhibition Assays : Screen against kinase panels (e.g., EGFR, VEGFR) using ADP-Glo™ assays to quantify IC50_{50} values .
  • Cell Proliferation Studies : Treat cancer cell lines (e.g., MCF-7, A549) with the compound (1–50 µM) and measure viability via MTT assay. Compare with kinase-inactive mutants via CRISPR/Cas9 to confirm target specificity .
  • Western Blotting : Assess phosphorylation status of downstream proteins (e.g., ERK, AKT) to map signaling pathway disruption .

Q. What strategies are recommended for resolving contradictory data in biological activity assays involving this compound?

Methodological Answer:

  • Orthogonal Assays : Validate kinase inhibition using both biochemical (e.g., radiometric assays) and cellular (e.g., phospho-flow cytometry) methods .
  • SAR Analysis : Synthesize analogs with modifications to the pyrazole or thioacetamide groups to isolate structural contributors to activity .
  • Control Experiments : Include off-target kinase inhibitors (e.g., staurosporine) and cell lines lacking the target kinase to rule out nonspecific effects .

Q. How can computational methods like molecular docking be integrated with experimental data to predict binding affinities and optimize interactions with target proteins?

Methodological Answer:

  • Docking Workflow : Use AutoDock Vina to model the compound into kinase ATP-binding pockets (PDB: 1M17 for EGFR). Prioritize poses with hydrogen bonds to hinge residues (e.g., Met793) .
  • Free Energy Calculations : Apply MM-GBSA to rank binding affinities. Validate predictions with SPR-based binding kinetics (Kd_d measurements) .
  • Mutagenesis Studies : Introduce mutations (e.g., T790M in EGFR) to test docking predictions and refine computational models .

Q. What are the key considerations in designing SAR studies to improve the compound's pharmacokinetic properties while maintaining efficacy?

Methodological Answer:

  • Solubility Optimization : Introduce polar groups (e.g., hydroxyl, amine) to the pyrimidine ring while monitoring logP via HPLC (retention time vs. standards) .
  • Metabolic Stability : Incubate the compound with liver microsomes (human/rat) and quantify degradation via LC-MS. Modify metabolically labile sites (e.g., methyl to trifluoromethyl on the phenyl ring) .
  • Bioavailability : Use parallel artificial membrane permeability assays (PAMPA) to assess intestinal absorption. Adjust substituents (e.g., fluorine at C-2) to balance permeability and efflux .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。